molecular formula C13H23NO3 B045918 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 215790-29-7

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B045918
CAS No.: 215790-29-7
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .

Comparison with Similar Compounds

  • Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
  • N-[trans-4-(2-oxoethyl)cyclohexyl]carbamic acid tert-butyl ester
  • Trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetaldehyde
  • Trans-4-(Boc-amino)cyclohexaneacetaldehyde

Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of Cariprazine . Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .

Biological Activity

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) is a carbamate derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and interaction with biological targets, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₃NO₃, with a molecular weight of approximately 241.33 g/mol. Its structure features a cyclohexane ring with a tert-butyl group and a carbamate functional group, which are critical for its biological activity.

Structural Characteristics:

  • Cyclohexane Ring: Provides a rigid framework that influences the compound's conformation.
  • Carbamate Group: Known for its ability to interact with various biological molecules.
  • 2-Oxoethyl Substituent: Enhances the electrophilic nature of the compound, potentially increasing its reactivity in biological systems.

Biological Activities

This compound has shown promise as an inhibitor in various biochemical pathways. Its biological activities can be summarized as follows:

  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit specific enzymes, which can play a role in drug development. It is believed to modulate enzyme activity by interacting with active sites or altering enzyme conformation.
  • Binding Affinity:
    • Interaction studies have indicated that this compound exhibits significant binding affinity to certain biological receptors. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to assess these interactions.
  • Pharmacological Potential:
    • Preliminary research suggests that this compound may have therapeutic applications in treating various conditions by targeting specific biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its mechanisms of action:

  • Study 1: A study focused on the inhibition of acetylcholinesterase (AChE), where this compound demonstrated competitive inhibition, suggesting potential applications in neuropharmacology.
  • Study 2: Research involving cancer cell lines indicated that this compound could induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexyl carbamateC₇H₁₃NO₂Simpler structure without additional substituents
Tert-butyl carbamateC₉H₁₃NO₂Lacks cycloalkane structure
Trans-4-(2-hydroxyethyl)cyclohexylcarbamateC₁₃H₂₅NO₃Hydroxyethyl instead of keto group; different biological activity

This table illustrates how the structural variations among these compounds may influence their reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Carbamate:
    • Reacting an amine with an isocyanate derived from the corresponding carboxylic acid.
  • Introduction of Functional Groups:
    • Selective reactions to introduce the 2-oxoethyl group while maintaining the integrity of the cyclohexane structure.

Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 2
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 3
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 4
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 5
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 6
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

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